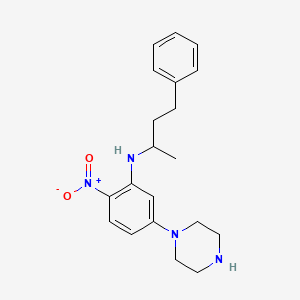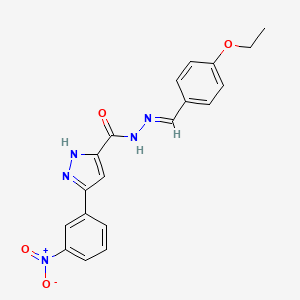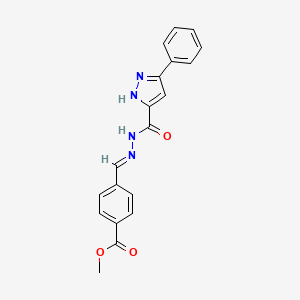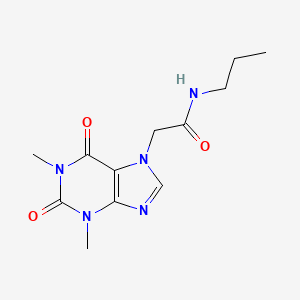![molecular formula C14H12BrN3O3 B11675324 N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide CAS No. 92160-05-9](/img/structure/B11675324.png)
N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(3-ブロモ-4-ヒドロキシ-5-メトキシフェニル)メチリデン]イソニコチノヒドラジドは、そのユニークな構造とさまざまな科学研究分野における潜在的な用途で知られる化学化合物です。この化合物は、一般的にアルデヒドと第一アミンとの縮合によって形成されるシッフ塩基のクラスに属します。その構造中の臭素、ヒドロキシル、およびメトキシ基の存在は、その独特の化学的特性に貢献しています。
準備方法
合成経路と反応条件
N'-[(E)-(3-ブロモ-4-ヒドロキシ-5-メトキシフェニル)メチリデン]イソニコチノヒドラジドの合成は、一般的に3-ブロモ-4-ヒドロキシ-5-メトキシベンズアルデヒドとイソニコチノヒドラジドの反応を伴います。反応は、エタノールまたはメタノールなどの適切な溶媒中で還流条件下で行われます。 反応混合物は、完全な縮合を確実にするために数時間加熱され、得られた生成物は再結晶によって精製されます .
工業的生産方法
この化合物の特定の工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することです。これには、収率と純度を最大化するために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。工業的生産には、効率とスケーラビリティを向上させるために、連続フローリアクターの使用も含まれる場合があります。
化学反応の分析
反応の種類
N'-[(E)-(3-ブロモ-4-ヒドロキシ-5-メトキシフェニル)メチリデン]イソニコチノヒドラジドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、カルボニル基を形成するように酸化することができます。
還元: シッフ塩基は、対応するアミンを形成するように還元することができます。
置換: 臭素原子は、他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの一般的な酸化剤を使用することができます。
還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: チオールまたはアミンなどの求核剤は、塩基性条件下で臭素原子を置換するために使用することができます。
主な生成物
酸化: ケトンまたはアルデヒドの形成。
還元: 対応するアミンの形成。
置換: さまざまな官能基を持つ置換誘導体の形成。
科学的研究の応用
N'-[(E)-(3-ブロモ-4-ヒドロキシ-5-メトキシフェニル)メチリデン]イソニコチノヒドラジドは、科学研究でいくつかの用途があります。
化学: 配位化学において、潜在的な触媒特性を持つ金属錯体を形成するためのリガンドとして使用されます。
生物学: 生体高分子と相互作用する能力により、その抗菌および抗真菌活性が調査されています。
医学: 癌細胞でアポトーシスを誘発できるため、潜在的な抗癌剤としての可能性を探求されています。
作用機序
N'-[(E)-(3-ブロモ-4-ヒドロキシ-5-メトキシフェニル)メチリデン]イソニコチノヒドラジドの作用機序には、さまざまな分子標的との相互作用が含まれます。生物系では、酵素やタンパク質に結合し、その活性を変化させる可能性があります。たとえば、細胞増殖に関与する特定の酵素の活性を阻害することにより、癌細胞のアポトーシスにつながる可能性があります。 シッフ塩基部分の存在により、金属イオンと安定な錯体を形成することができ、これはさらにその生物活性を調節する可能性があります .
類似化合物の比較
類似化合物
- N'-[(E)-(3-ブロモ-4-ヒドロキシ-5-メトキシフェニル)メチリデン]-4-メトキシベンゾヒドラジド
- N'-[(E)-(3-ブロモ-4-ヒドロキシ-5-メトキシフェニル)メチリデン]-2-{[5-(3,4-ジメトキシフェニル)-4-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド
独自性
N'-[(E)-(3-ブロモ-4-ヒドロキシ-5-メトキシフェニル)メチリデン]イソニコチノヒドラジドは、独自の化学反応性と生物活性を付与する官能基の特定の組み合わせにより、ユニークです。 イソニコチノヒドラジド部分の存在は、それを他の類似のシッフ塩基と差別化し、生物学的標的や金属イオンとの相互作用能力を強化する可能性があります .
類似化合物との比較
Similar Compounds
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-4-methoxybenzohydrazide
- N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isonicotinohydrazide moiety differentiates it from other similar Schiff bases, potentially enhancing its ability to interact with biological targets and metal ions .
特性
CAS番号 |
92160-05-9 |
|---|---|
分子式 |
C14H12BrN3O3 |
分子量 |
350.17 g/mol |
IUPAC名 |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H12BrN3O3/c1-21-12-7-9(6-11(15)13(12)19)8-17-18-14(20)10-2-4-16-5-3-10/h2-8,19H,1H3,(H,18,20)/b17-8+ |
InChIキー |
JEWQUKKWIYZFPE-CAOOACKPSA-N |
異性体SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)Br)O |
正規SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1Z,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11675246.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B11675247.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11675259.png)

![Methyl 3-{[4-(acetylsulfamoyl)phenyl]carbamoyl}-5-nitrobenzoate](/img/structure/B11675282.png)
![(5E)-5-{[2-(2,4-Dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11675283.png)

![Ethyl 6-ethyl-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11675294.png)
![2-amino-5-hydroxy-4-(pyridin-4-yl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11675304.png)

![3-(Benzylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11675317.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11675348.png)
